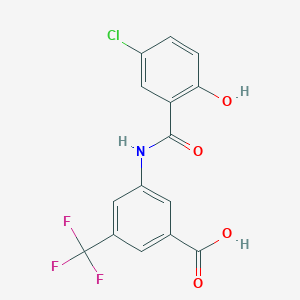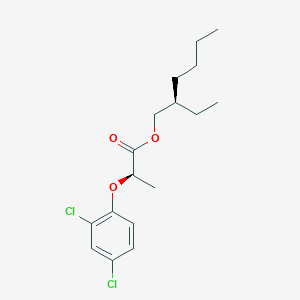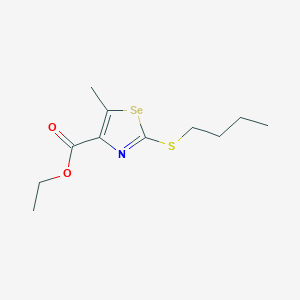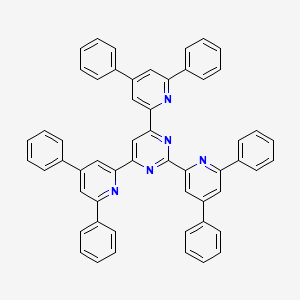
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid is a synthetic organic compound that features both chloro and trifluoromethyl functional groups. Compounds with such functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Acylation: to introduce the benzamido group.
Halogenation: to introduce the chloro group.
Introduction of the trifluoromethyl group: via a suitable reagent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Conversion of hydroxyl to carbonyl.
Reduction: Conversion of nitro to amine.
Substitution: Replacement of chloro with other nucleophiles.
Scientific Research Applications
3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible therapeutic applications, though specific activities would need to be verified.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The chloro and trifluoromethyl groups could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-hydroxybenzamido)-benzoic acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-2-hydroxybenzoic acid: Lacks the chloro and benzamido groups.
Uniqueness
The combination of chloro, hydroxyl, benzamido, and trifluoromethyl groups in 3-(5-Chloro-2-hydroxybenzamido)-5-(trifluoromethyl)benzoic acid may confer unique properties such as enhanced biological activity or specific chemical reactivity.
Properties
CAS No. |
634185-08-3 |
|---|---|
Molecular Formula |
C15H9ClF3NO4 |
Molecular Weight |
359.68 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxybenzoyl)amino]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9ClF3NO4/c16-9-1-2-12(21)11(6-9)13(22)20-10-4-7(14(23)24)3-8(5-10)15(17,18)19/h1-6,21H,(H,20,22)(H,23,24) |
InChI Key |
IFXUICBKOYPEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)



![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)





